3,5-Difluoro-4-(trifluoromethoxy)benzaldehyde 3,5-Difluoro-4-(trifluoromethoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13844785
InChI: InChI=1S/C8H3F5O2/c9-5-1-4(3-14)2-6(10)7(5)15-8(11,12)13/h1-3H
SMILES: C1=C(C=C(C(=C1F)OC(F)(F)F)F)C=O
Molecular Formula: C8H3F5O2
Molecular Weight: 226.10 g/mol

3,5-Difluoro-4-(trifluoromethoxy)benzaldehyde

CAS No.:

Cat. No.: VC13844785

Molecular Formula: C8H3F5O2

Molecular Weight: 226.10 g/mol

* For research use only. Not for human or veterinary use.

3,5-Difluoro-4-(trifluoromethoxy)benzaldehyde -

Specification

Molecular Formula C8H3F5O2
Molecular Weight 226.10 g/mol
IUPAC Name 3,5-difluoro-4-(trifluoromethoxy)benzaldehyde
Standard InChI InChI=1S/C8H3F5O2/c9-5-1-4(3-14)2-6(10)7(5)15-8(11,12)13/h1-3H
Standard InChI Key DWLQYXFFOVOCSX-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)OC(F)(F)F)F)C=O
Canonical SMILES C1=C(C=C(C(=C1F)OC(F)(F)F)F)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzaldehyde core with three substituents:

  • Fluorine atoms at the 3- and 5-positions.

  • A trifluoromethoxy group (-OCF₃) at the 4-position .
    This arrangement creates a highly electron-deficient aromatic system, enhancing reactivity in electrophilic substitution reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₃F₅O₂
Molecular Weight226.10 g/mol
Density1.508 ± 0.06 g/cm³ (Predicted)
Boiling PointNot Available
Melting PointNot Available
SMILES NotationO=Cc1cc(F)c(c(c1)F)OC(F)(F)F
InChI KeyDWLQYXFFOVOCSX-UHFFFAOYSA-N

The trifluoromethoxy group is notable for its strong electron-withdrawing effect and lipophilicity, which influence the compound’s solubility and interaction with biological targets .

Synthesis Methods

Formylation of Difluorobenzene Derivatives

While explicit synthetic routes for 3,5-difluoro-4-(trifluoromethoxy)benzaldehyde are scarce, analogous compounds are typically synthesized via formylation reactions. A plausible method involves:

  • Substitution: Introducing the trifluoromethoxy group to 3,5-difluorophenol using trifluoromethylating agents like trifluoromethyl triflate .

  • Formylation: Employing Gattermann-Koch formylation with hydrogen cyanide (HCN) and hydrochloric acid (HCl) under catalysis by AlCl₃ or FeCl₃.

Key Challenges:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 4-position.

  • Stability: The trifluoromethoxy group may hydrolyze under acidic conditions, necessitating controlled reaction parameters .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is a critical precursor in synthesizing benzo[c] naphthyridine derivatives, which exhibit therapeutic potential as kinase inhibitors and anticancer agents . For example:

  • Patent IL305360A highlights its use in developing compounds targeting viral infections and proliferative diseases .

  • The trifluoromethoxy group enhances metabolic stability and membrane permeability, optimizing pharmacokinetic profiles .

Materials Science

In materials chemistry, the compound’s fluorinated structure contributes to:

  • Liquid crystal formulations: Enhancing thermal stability and dielectric anisotropy .

  • Polymer additives: Improving flame resistance and solvent compatibility .

Recent Developments and Future Directions

Patent Trends

Recent patents (e.g., WO2024127297A1) emphasize its role in designing 3-fluoro-4-hydroxybenzmide-containing inhibitors for non-alcoholic steatohepatitis (NASH) and metabolic disorders . These innovations leverage the compound’s ability to modulate enzyme activity through fluorine-mediated hydrogen bonding .

Sustainable Synthesis

Emerging methodologies focus on:

  • Catalytic fluorination: Reducing reliance on stoichiometric reagents .

  • Flow chemistry: Enhancing yield and scalability for industrial production .

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